2-(2,6-Dimethylanilino)benzoic acid
Description
Traditional Synthesis Routes
Historically, the synthesis of N-aryl anthranilic acids, including 2-(2,6-Dimethylanilino)benzoic acid, has relied on established reactions such as the Ullmann condensation and nucleophilic aromatic substitution.
The Ullmann condensation, a copper-promoted reaction, is a classic method for forming aryl-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of a 2-halobenzoic acid with 2,6-dimethylaniline (B139824) in the presence of a copper catalyst. wikipedia.orgresearchgate.net Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The copper catalyst can be in the form of copper powder or various copper salts. wikipedia.org
For instance, the reaction of 2-chlorobenzoic acid with 2,6-dimethylaniline can be promoted by a combination of copper (Cu) and cuprous oxide (Cu₂O) in 2-ethoxyethanol (B86334) at 130°C, yielding 2-((2,6-dimethylphenyl)amino)benzoic acid. researchgate.net Another example involves the copper(II) acetate-promoted amination of 2-bromobenzoic acid, though this can result in lower yields. researchgate.net The mechanism of the Ullmann-type amination involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Table 1: Comparison of Traditional Ullmann-Type Reactions for the Synthesis of this compound
| Aryl Halide | Aniline (B41778) Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-chlorobenzoic acid | 2,6-dimethylaniline | Cu/Cu₂O | 2-ethoxyethanol | 130 | 65 | researchgate.net |
| 2-bromobenzoic acid | 2,6-dimethylaniline | Copper(II) acetate | Not specified | 145 | 24 | researchgate.net |
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the synthesis of this compound. This reaction typically requires an aryl halide activated by electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.org The presence of such groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex. nih.gov
In the synthesis of this compound, the carboxylic acid group on the benzoic acid ring can facilitate the reaction. However, aryl halides are generally inert to nucleophilic substitution under standard SN1 and SN2 conditions due to the instability of the resulting aryl cation and the steric hindrance of the aromatic ring. libretexts.org Therefore, SNAr reactions on unactivated aryl halides often require forcing conditions or the use of strong bases.
Modern Catalytic Strategies for C-N Bond Formation
Advances in catalysis have led to the development of more efficient and milder methods for the synthesis of this compound, primarily through copper- and palladium-catalyzed reactions.
Modern copper-catalyzed amination reactions represent a significant improvement over the traditional Ullmann condensation. These methods often utilize soluble copper catalysts supported by ligands, which allows for lower reaction temperatures and catalyst loadings. wikipedia.org A variety of copper sources, including copper(I) iodide and copper(II) acetate, have been employed. wikipedia.orgresearchgate.net
A notable development is the chemo- and regioselective copper-catalyzed cross-coupling of 2-chlorobenzoic acids with aniline derivatives, which can proceed in high yields without the need for protecting the carboxylic acid group. researchgate.net For example, the reaction between 2-chlorobenzoic acid and the sterically hindered 2,6-dimethylaniline has been achieved with a copper(I) iodide catalyst in a shorter reaction time and with moderate yields. researchgate.net These improved conditions make copper-catalyzed amination a more attractive and practical approach.
Table 2: Modern Copper-Catalyzed Amination for this compound Synthesis
| Aryl Halide | Aniline Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-chlorobenzoic acid | 2,6-dimethylaniline | CuI | Not specified | Not specified | Moderate | researchgate.net |
| 2-chlorobenzoic acid | 2,6-dimethylaniline | Cu/Cu₂O/K₂CO₃ | 2-ethoxyethanol | Not specified | 65 | researchgate.net |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org These reactions offer a broad substrate scope and high functional group tolerance, often proceeding under mild conditions. rsc.org
The synthesis of this compound can be achieved through the palladium-catalyzed coupling of a 2-halobenzoic acid with 2,6-dimethylaniline. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the catalyst. mdpi.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos demonstrating wide applicability. rsc.org
Novel Synthetic Approaches and Green Chemistry Considerations
Recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing this compound. Green chemistry principles, such as the use of non-toxic solvents and reagents, and solvent-free reaction conditions, are being increasingly incorporated. researchgate.netrsc.org
One approach involves the use of water as a solvent in copper-catalyzed Ullmann-type reactions. nih.gov Additionally, solid-state reactions, where reagents are ground together without a solvent, offer a green alternative to traditional solution-phase synthesis. researchgate.netrsc.org These methods can lead to higher yields, reduced waste, and safer reaction conditions. The development of reusable catalysts, such as those immobilized on solid supports, is another area of active research aimed at improving the environmental footprint of the synthesis. organic-chemistry.org The exploration of these novel approaches is crucial for the future of sustainable chemical manufacturing.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWDEUSHBRHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413590 | |
| Record name | 2-(2,6-Dimethylanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18201-61-1 | |
| Record name | 2-(2,6-Dimethylanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Regioselectivity and Yield Optimization in Synthesis
In the synthesis of substituted diarylamines like 2-(2,6-Dimethylanilino)benzoic acid, achieving high yield and correct regioselectivity is paramount. The Ullmann condensation, the classic method for this transformation, often requires harsh conditions and can suffer from side reactions.
The synthesis of the related compound, 4-Methyl-2-(2-methylanilino)benzoic acid, was achieved by reacting 2-chloro-4-methyl-benzoic acid with o-toluidine (B26562) in 2-ethoxyethanol (B86334) as a solvent. researchgate.net The choice of solvent, catalyst (typically copper-based), base (like potassium carbonate), and temperature are all critical variables that must be optimized to maximize the yield of the desired N-arylated product.
Modern variations of this reaction, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope, often employing palladium catalysts with specialized phosphine (B1218219) ligands. While specific studies on the regioselectivity for this compound are not abundant in the provided search results, the principles of catalyst and ligand choice are central to controlling the outcome. The steric hindrance provided by the two methyl groups on the 2,6-dimethylaniline (B139824) ring plays a significant role in the reaction kinetics and can influence the choice of catalytic system required for efficient coupling.
Optimization studies typically involve screening a matrix of conditions, as illustrated hypothetically below.
Table 3: Hypothetical Optimization Matrix for Ullmann Condensation
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | K₂CO₃ | DMF | 150 | 65 |
| 2 | CuI (10) | K₂CO₃ | DMSO | 150 | 72 |
| 3 | Cu₂O (5) | K₂CO₃ | NMP | 160 | 78 |
This hypothetical table demonstrates how systematic variation of reaction parameters is used to optimize the yield of the target product.
The selection of the starting materials is also crucial. The reaction proceeds via the nucleophilic attack of the aniline (B41778) derivative on the halobenzoic acid. The nature of the halogen (I > Br > Cl) on the benzoic acid ring significantly affects the reaction rate, with iodo- and bromo-derivatives being more reactive than chloro-derivatives.
Spectroscopic and Crystallographic Characterization
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Table 1: Theoretical Mass Data for 2-(2,6-Dimethylanilino)benzoic acid
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Monoisotopic Mass | 241.1103 u |
| Theoretical [M+H]⁺ | 242.1175 u |
| Theoretical [M+Na]⁺ | 264.0995 u |
| Theoretical [M+K]⁺ | 280.0734 u |
Note: This table represents theoretical values. Experimental HRMS data is required for definitive confirmation.
Fragmentation Pattern Analysis for Structural Elucidation
The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. While detailed experimental fragmentation data for this compound is not widely published, a theoretical analysis of its structure suggests several likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID).
The structure consists of a benzoic acid moiety linked to a 2,6-dimethylaniline (B139824) group via an amino bridge. The most probable initial fragmentation would involve the loss of the carboxylic acid group (-COOH), which would result in a fragment with a mass of 45 u less than the molecular ion. Another likely fragmentation is the cleavage of the C-N bond, separating the two aromatic rings. The presence of methyl groups on the aniline (B41778) ring could lead to the loss of methyl radicals (CH₃•), resulting in a fragment 15 u lighter. Further fragmentation of the benzene (B151609) rings could also be expected. A detailed analysis of the relative abundances of these and other fragments in an experimental spectrum would be necessary for complete structural confirmation.
X-ray Diffraction Studies
X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of a crystalline solid. It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction has been instrumental in characterizing the polymorphic forms of this compound, also referred to in the literature as HDMPA. rsc.org Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. At least two polymorphic forms, designated as Form I and Form II, have been identified and their structures determined by this method. rsc.org
Form I crystallizes in the triclinic space group P1 with two independent molecules in the asymmetric unit. rsc.org Form II also crystallizes in the triclinic system, but in the P1 space group with one molecule in the asymmetric unit. rsc.org The dihedral angles between the two aromatic rings are a key conformational feature and differ slightly between the polymorphs, highlighting the molecule's conformational flexibility. rsc.org
Table 2: Crystallographic Data for Polymorphs of this compound
| Parameter | Form I | Form II |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P1 |
| a (Å) | 8.337(2) | 8.136(3) |
| b (Å) | 10.435(3) | 8.643(3) |
| c (Å) | 15.019(4) | 10.158(4) |
| α (°) | 87.050(6) | 74.001(8) |
| β (°) | 80.353(6) | 83.181(8) |
| γ (°) | 71.916(6) | 70.814(8) |
| Volume (ų) | 1219.2(5) | 649.8(4) |
| Z | 4 | 2 |
| Temperature (K) | 173 | 173 |
| Reference | rsc.org | rsc.org |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction is a technique used to characterize the crystalline nature of a bulk sample and to identify its polymorphic form. The PXRD patterns serve as a fingerprint for each crystalline phase. For this compound, PXRD has been used to identify and distinguish between three polymorphs: Form I, Form II, and Form III. rsc.org Form III is reportedly obtained through the thermal treatment of Form II. rsc.org The differing peak positions in the PXRD patterns of the three forms confirm that they are distinct crystalline phases.
Table 3: Characteristic PXRD Peaks for Polymorphs of this compound
| Form I (2θ°) | Form II (2θ°) | Form III (2θ°) |
| 5.9 | 8.7 | 6.2 |
| 11.8 | 10.9 | 12.4 |
| 13.5 | 13.0 | 14.7 |
| 15.7 | 15.3 | 18.6 |
| 17.7 | 17.5 | 20.8 |
| 23.8 | 21.9 | 24.9 |
| 26.1 | 26.2 | 26.5 |
| Note: This table lists some of the most characteristic peaks for each polymorph as reported in the literature. For a complete analysis, the full diffraction pattern should be consulted. rsc.org |
Polymorphism and Solid State Chemistry
Discovery and Characterization of Polymorphic Forms
To date, three polymorphic forms of 2-(2,6-Dimethylanilino)benzoic acid have been identified and designated as Form I, Form II, and Form III. nih.govresearchgate.net The initial discovery of Form I occurred during an attempt to synthesize phenylorganotin complexes. nih.gov Its crystal structure revealed that the asymmetric unit contains two crystallographically independent molecules. nih.gov
Further research led to the discovery of two new forms, II and III, through solution growth and thermal treatment of crystals. nih.govresearchgate.net Form II was successfully crystallized from a variety of solvents and its structure was comprehensively characterized using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR), and Raman spectroscopy. nih.govresearchgate.net The elusive single crystals of Form II were also successfully obtained through melt crystallization. rsc.orgresearchgate.net Form III was identified following the thermal treatment of Form II and has been characterized by IR, Raman, and PXRD techniques. nih.govresearchgate.net The polymorphism in this system is believed to arise from the conformational flexibility of the molecule. nih.govnih.gov
Factors Influencing Polymorph Formation
The formation of a specific polymorph of this compound is intricately linked to the conditions of crystallization, particularly the choice of solvent and the application of thermal treatments.
Solvent Effects on Crystal Growth
The solvent environment plays a critical role in determining which polymorphic form crystallizes. rsc.orgcore.ac.uk Form II of this compound, for instance, has been successfully grown from a diverse range of solvents. nih.govresearchgate.net This highlights the solvent's ability to influence the nucleation and growth of specific crystal forms. The interaction between the solvent and the solute molecules can affect the relative stability of different polymorphic forms in solution, thereby directing the crystallization outcome. core.ac.uk For example, in the case of the related compound mefenamic acid, crystallization from solvents like ethyl acetate, ethanol, isopropanol, and acetone (B3395972) yields Form I, while using dimethyl formamide (B127407) (DMF) results in the formation of Form II. core.ac.uk
Thermal Treatment and Phase Transitions
Thermal energy can induce transformations between the different polymorphic forms. A notable example is the conversion of Form II to Form III upon heating. nih.govresearchgate.net This phase transition was identified through differential scanning calorimetry studies of Form II, which revealed the transformation to Form III. nih.govresearchgate.net This indicates that Form III is a higher temperature form relative to Form II.
Thermodynamic Stability and Interconversion of Polymorphs
The relative stability of the different polymorphs and the conditions under which they can interconvert are crucial aspects of their solid-state chemistry. These are often investigated using thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) has been instrumental in understanding the thermodynamic relationships between the polymorphs of this compound. DSC analysis of Form II clearly indicates a phase transition to Form III upon heating, confirming the existence of this third polymorph. nih.govresearchgate.net In studies of analogous compounds, DSC has been used to determine the relative thermodynamic stability of different forms. For instance, in 2,6-dimethoxybenzoic acid, DSC analysis, in conjunction with other methods, helped to establish that Form I is the most stable polymorph under ambient conditions, while Form III is a high-temperature form. mdpi.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition of the compound. While specific TGA data for all three polymorphs of this compound is not extensively detailed in the provided search results, TGA is a standard technique used in conjunction with DSC to provide a complete thermal profile of pharmaceutical compounds. researchgate.netresearchgate.net For instance, in the thermal analysis of mefenamic acid, TGA showed no solvent entrapment in the crystals and that the crystals completely decompose upon melting. core.ac.uk
Crystal Engineering and Design Principles
The deliberate design of crystalline materials, known as crystal engineering, provides a framework for understanding and controlling the solid-state properties of this compound. This approach focuses on the predictable and reliable patterns of intermolecular interactions, termed supramolecular synthons, to guide the assembly of molecules into specific crystalline arrangements. By manipulating these non-covalent interactions, it is possible to produce different polymorphs, co-crystals, and salts with tailored physicochemical characteristics.
A cornerstone of crystal engineering in fenamic acids, including this compound, is the strategic use of hydrogen bonding. The carboxylic acid moiety is a particularly robust functional group for forming predictable supramolecular synthons. The most prevalent of these is the centrosymmetric carboxylic acid dimer, where two molecules are joined by a pair of O-H···O hydrogen bonds, creating a stable R²₂(8) ring motif. acs.orgnih.gov This dimer is a foundational building block observed in all three known polymorphic forms of mefenamic acid. acs.orgnih.gov
While the dimer is a common feature, the conformational flexibility of the this compound molecule also plays a critical role in its solid-state chemistry. nih.govrsc.org The rotation around the N-C(aryl) bond allows the molecule to adopt different conformations, which can lead to the formation of different polymorphs. acs.orgnih.gov This conformational flexibility, combined with the strong hydrogen bonding capabilities, results in a complex polymorphic landscape. For instance, in one polymorph, the asymmetric unit contains two crystallographically independent molecules with distinct geometries. rsc.org
Crystal engineering principles are also applied to design multi-component crystalline solids, such as co-crystals, to modify the properties of the active pharmaceutical ingredient (API). nih.gov Co-crystallization involves introducing a "co-former" molecule that can form robust supramolecular heterosynthons with the API, disrupting the homosynthons (like the carboxylic acid dimer) that dominate the pure API's crystal structure. nih.govinnovareacademics.in For this compound, co-formers containing functional groups like amides (e.g., nicotinamide) are particularly effective. innovareacademics.inresearchgate.net The carboxylic acid-amide heterosynthon is often more favorable than the carboxylic acid dimer homosynthon, leading to the formation of new crystalline structures with potentially improved properties like solubility. innovareacademics.inresearchgate.net
The design principles for co-crystals revolve around selecting co-formers with complementary functional groups capable of forming predictable and stable hydrogen bonds with the API. innovareacademics.inresearchgate.net Computational methods are increasingly used for in silico co-former screening to predict the likelihood of co-crystal formation and the stability of the resulting structures. semanticscholar.org
Furthermore, the coordination of the carboxylate group to metal ions is another facet of crystal engineering. This can lead to the formation of metal-organic complexes with diverse structural architectures and properties. researchgate.netyu.edu.jochesci.com
Interactive Data Table: Key Supramolecular Synthons in the Crystal Engineering of this compound
| Supramolecular Synthon | Description | Role in Crystal Structure |
| Carboxylic Acid Dimer (Homosynthon) | Two molecules of this compound are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. | A primary and highly stable motif found in all known polymorphs of the compound. acs.orgnih.gov |
| Carboxylic Acid-Amide (Heterosynthon) | The carboxylic acid group of this compound forms a hydrogen bond with the amide group of a co-former like nicotinamide. | This interaction is often favored over the homosynthon and is key to forming co-crystals with modified properties. innovareacademics.in |
| Intramolecular N-H···O Hydrogen Bond | A hydrogen bond forms between the amine hydrogen and the carbonyl oxygen within the same molecule. | Stabilizes the molecular conformation, influencing which polymorph is formed. acs.org |
| π···π Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules. | Contributes to the overall stability of the crystal packing in various polymorphs. acs.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment.
Intermolecular Interaction Analysis in the Solid State
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal packing and polymorphism.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice).
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2-(2,6-Dimethylanilino)benzoic acid
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 28.5 |
| O···H/H···O | 15.8 |
| N···H/H···N | 7.3 |
| C···C | 2.1 |
| Other | 1.1 |
Note: The data in this table is representative and based on typical values for similar organic compounds.
Lattice Energy Calculations for Crystal Stability
The stability of a crystal lattice can be quantified by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal. Computational methods, such as those based on atom-atom potentials or more sophisticated quantum mechanical calculations, can be employed to estimate the lattice energy.
The calculated lattice energy for this compound would reflect the sum of all intermolecular interaction energies, including electrostatic interactions, van der Waals forces, and hydrogen bonds. A more negative lattice energy indicates a more stable crystal structure. These calculations are instrumental in predicting the most likely polymorphs of a compound and understanding their relative stabilities.
Table 2: Calculated Lattice Energy Components for a Hypothetical Crystal Structure of this compound
| Energy Component | Value (kJ/mol) |
| Electrostatic | -75.3 |
| Dispersion | -110.8 |
| Repulsion | 65.1 |
| Total Lattice Energy | -121.0 |
Note: The data in this table is hypothetical and serves to illustrate the components of lattice energy calculations.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. rsc.orglibretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylanilino ring, while the LUMO is likely to be centered on the electron-withdrawing benzoic acid moiety. A smaller HOMO-LUMO gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.netnih.gov
Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.66 |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.23 |
| Global Hardness (η) | 2.33 |
| Global Softness (S) | 0.43 |
| Electronegativity (χ) | 3.56 |
| Electrophilicity Index (ω) | 2.73 |
Note: The data in this table is representative and derived from typical DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the electron density.
For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) concentrated around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H group, highlighting them as sites for nucleophilic interaction. The aromatic rings would exhibit a more complex potential distribution due to the delocalized π-electrons and the influence of the methyl and amino substituents.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net This analysis is crucial for quantifying intramolecular charge transfer and the stability it imparts to the molecule. aimspress.com
In this compound, NBO analysis would reveal significant charge delocalization. Key interactions would likely involve the lone pair electrons of the nitrogen and oxygen atoms donating into the antibonding orbitals of adjacent π-systems of the phenyl rings. The stabilization energies associated with these interactions, calculated through second-order perturbation theory, quantify the strength of the intramolecular charge transfer. For instance, a significant stabilization energy would be expected from the interaction between the lone pair of the anilino nitrogen and the π* orbitals of the benzoic acid ring, indicating a strong resonance effect.
An illustrative representation of NBO analysis results is presented in the table below. Please note, this is a generalized example of how such data would be presented.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) benzoic ring | High |
| LP (1) O (carboxyl) | σ* (C-O) | Moderate |
| π (C-C) anilino ring | π* (C-C) benzoic ring | Low |
This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Fukui Functions and Local Reactivity Indicators
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
For this compound, the calculation of Fukui functions would pinpoint the most reactive sites. The site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most likely to accept an electron, while the site with the highest value for electrophilic attack (f-) would be the most prone to donate an electron. It is anticipated that the carboxylic carbon would be a primary site for nucleophilic attack, while the oxygen atoms would be susceptible to electrophilic attack.
Prediction of Spectroscopic Parameters
Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation of the molecular structure.
Computational Prediction of Vibrational Spectra
Theoretical calculations of vibrational spectra, typically using DFT methods, can predict the frequencies and intensities of infrared (IR) and Raman bands. mdpi.com These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. mdpi.com
For this compound, the predicted vibrational spectrum would show characteristic bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C=O stretch of the carboxyl group, and various C-H and C-C stretching and bending modes of the aromatic rings and methyl groups. mdpi.com A comparison of the computed spectrum with an experimental spectrum would help in the detailed assignment of the observed vibrational bands.
An example of how predicted vibrational frequencies are presented is shown in the table below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3500 |
| N-H Stretch | ~3400 |
| C=O Stretch | ~1700 |
| C-H Aromatic Stretch | 3000-3100 |
| C-H Aliphatic Stretch | 2850-2950 |
This table contains generalized, expected frequency ranges and is for illustrative purposes.
Theoretical Estimation of NMR Chemical Shifts
Theoretical calculations can also provide valuable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). rsc.org
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. rsc.orgyale.edu The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, the carboxylic acid proton, and the methyl protons. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. rsc.orgyale.edu Discrepancies between the calculated and experimental chemical shifts can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.
The following table provides an illustrative example of how theoretical NMR chemical shifts might be presented.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Carbon | ~170 |
| Aromatic Carbons | 110-150 |
| Methyl Carbons | ~20 |
This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several transformations to yield esters, amides, and alcohol derivatives.
Esterification and Amide Formation
Esterification: The carboxylic acid moiety of 2-(2,6-dimethylanilino)benzoic acid can be converted to its corresponding esters through various established methods. Standard acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, reaction with methanol (B129727) or ethanol under these conditions would yield methyl 2-(2,6-dimethylanilino)benzoate and ethyl 2-(2,6-dimethylanilino)benzoate, respectively. Another effective method involves the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates esterification under mild conditions. researchgate.net Transesterification of simpler esters, such as the methyl ester, with higher boiling point alcohols in the presence of a base like potassium carbonate is also a viable synthetic route. google.comgoogle.com
Amide Formation: The synthesis of amides from this compound can be achieved by direct condensation with amines. This reaction is often facilitated by the use of coupling agents that activate the carboxylic acid. One such method employs titanium(IV) chloride (TiCl₄) to mediate the condensation between the carboxylic acid and an amine in pyridine at elevated temperatures, providing the corresponding amide in good yields. semanticscholar.org N-phenylanthranilic acid and its derivatives are known to form various amide derivatives, indicating that this compound would behave similarly. ijarse.com The formation of N-acyl anthranilamides can also be accomplished through rhodium(III)-catalyzed amidation of the corresponding anilide C-H bonds with isocyanates. nih.gov
Table 1: Examples of Esterification and Amide Formation Reactions
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 2-(2,6-dimethylanilino)benzoate | Inferred from general methods |
| This compound | Ethanol, H₂SO₄ | Ethyl 2-(2,6-dimethylanilino)benzoate | Inferred from general methods |
| This compound | Amine, TiCl₄, Pyridine | 2-(2,6-Dimethylanilino)benzamide | semanticscholar.org |
| Anilide | Isocyanate, [Cp*RhCl₂]₂/AgSbF₆ | N-Acyl anthranilamide | nih.gov |
Reduction to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(2,6-dimethylanilino)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents. A common and effective method for the reduction of carboxylic acids to alcohols is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Another approach involves the use of borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). A related compound, mefenamic acid (2-(2,3-dimethylanilino)benzoic acid), has been successfully reduced to its corresponding alcohol, [2-(2,3-dimethylanilino)phenyl]methanol, using a combination of sodium borohydride and iodine in THF. nih.gov This suggests that a similar methodology would be applicable to this compound.
Table 2: Reduction of Carboxylic Acid to Alcohol
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-(2,3-Dimethylanilino)benzoic acid (Mefenamic Acid) | NaBH₄, I₂, THF | [2-(2,3-Dimethylanilino)phenyl]methanol | nih.gov |
| This compound | LiAlH₄, THF | (2-(2,6-Dimethylanilino)phenyl)methanol | Inferred from general methods |
| This compound | BH₃·THF | (2-(2,6-Dimethylanilino)phenyl)methanol | Inferred from general methods |
Reactions at the Anilino Nitrogen
The secondary nitrogen atom of the anilino group is a site for further functionalization through alkylation and acylation reactions. It also plays a crucial role in the formation of heterocyclic systems.
N-Alkylation and N-Acylation
N-Alkylation: The hydrogen atom on the anilino nitrogen can be substituted with an alkyl group. For instance, N-methylation of anthranilic acid to N-methylanthranilic acid has been achieved using S-adenosyl-L-methionine as the methyl donor in biological systems. nih.gov In a laboratory setting, methylation can be carried out using methylating agents like dimethyl sulfate or methyl iodide. google.com
N-Acylation: The anilino nitrogen can be acylated to form N-acyl derivatives. A common laboratory method for N-acetylation is the reaction with acetic anhydride. wikipedia.org This reaction effectively introduces an acetyl group onto the nitrogen atom. The replacement of the N-H functional group with an N-acetyl group has been shown to significantly reduce the anti-inflammatory activity in related fenamate compounds. sciepub.com
Formation of Imines and Heterocyclic Ring Systems
Imine Formation: The formation of a stable imine directly from the secondary anilino nitrogen of this compound is not a typical reaction, as imine formation generally involves the condensation of a primary amine with an aldehyde or ketone.
Formation of Heterocyclic Ring Systems: The bifunctional nature of N-phenylanthranilic acids, including this compound, makes them excellent precursors for the synthesis of various heterocyclic compounds. A significant reaction is the intramolecular cyclization to form acridones. This acid-catalyzed condensation, often using concentrated sulfuric acid or polyphosphoric acid, results in the formation of the tricyclic acridone (B373769) skeleton. orgsyn.org This cyclization is a key step in the synthesis of many biologically active acridone alkaloids. nih.gov The N-(substituted phenyl) anthranilic acids are cyclized to the corresponding acridones under the influence of strong acids.
Aromatic Ring Functionalization
Both the benzoic acid and the dimethylaniline rings of the molecule are susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group, while the anilino group is a strongly activating, ortho-, para-directing group. The steric hindrance from the two methyl groups on the aniline (B41778) ring will also play a significant role in determining the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of arenes. nih.gov While specific examples for this compound are not extensively documented, the reactivity can be inferred from related structures. For instance, the amination of anilides can be directed to the ortho position of the activating group. nih.gov Iron-catalyzed ortho-amination of aromatic carboxamides has also been reported to produce anthranilic acid derivatives. researchgate.net
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution on N-aryl anthranilic acid derivatives can be complex, often yielding a mixture of products depending on the reaction conditions and the nature of the substituents on the aromatic rings.
Halogenation: The halogenation of N-aryl amides typically results in a mixture of ortho and para substituted products. For this compound, the anilino ring is highly activated by the secondary amine. However, the ortho positions are sterically hindered by the methyl groups, and the para position is the most likely site for electrophilic attack. The benzoic acid ring is deactivated by the carboxylic acid group, making substitution on this ring less favorable. While specific studies on the halogenation of this compound are not extensively detailed in the reviewed literature, enzymatic halogenation of N-phenylanthranilic acid has been shown to occur, suggesting that both chemical and biological methods could be employed for its halogenation.
Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. The carboxylic acid group on the benzoic acid ring directs incoming electrophiles to the meta position. Conversely, the anilino group directs substitution to the ortho and para positions of its own ring. Given the steric hindrance at the ortho positions of the 2,6-dimethylanilino moiety, nitration would be expected to occur predominantly at the para position of this ring. The nitration of benzoic acid itself is a well-understood process that yields m-nitrobenzoic acid, though the reaction is slower than that of benzene (B151609) due to the deactivating nature of the carboxyl group. Precise conditions, such as temperature control, are crucial to avoid side reactions and ensure regioselectivity.
Detailed research findings on the specific halogenation and nitration of this compound, including reaction conditions and product yields, would require further experimental investigation to be definitively established.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. Both the carboxylic acid and the N-H group of the secondary amine in this compound have the potential to act as DMGs.
The carboxylic acid group can direct lithiation to the position ortho to it on the benzoic acid ring. Similarly, the N-H proton can be abstracted, and the resulting amide can direct metalation to the ortho position of the anilino ring. The regiochemical outcome of DoM on this compound would likely depend on the reaction conditions, such as the base used and the temperature, which could favor one directing group over the other. Studies on unprotected benzoic acids have demonstrated that the carboxylate can effectively direct ortho-lithiation. The interplay between these two directing groups in this specific molecule presents an interesting case for regiochemical control in the synthesis of polysubstituted derivatives.
Formation of Novel Heterocyclic Derivatives
The structural backbone of this compound is a versatile precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of the carboxylic acid and the secondary amine.
Synthesis of Spirocyclic and Fused Ring Systems
The construction of spirocyclic and fused ring systems often involves intramolecular cyclization reactions. While direct examples starting from this compound are not prevalent in the surveyed literature, the general reactivity of N-aryl anthranilic acids suggests potential pathways. For instance, intramolecular Friedel-Crafts acylation could potentially lead to fused ring systems, although the deactivating nature of the anilino nitrogen on the benzoic acid ring might hinder this transformation. Alternative strategies involving the activation of the carboxylic acid and subsequent cyclization onto one of the aromatic rings could be envisioned. The synthesis of complex fused ring systems, such as those containing indole or quinoline moieties, often involves multi-step sequences starting from related building blocks.
Biological Relevance: Mechanistic and Molecular Interaction Studies
Enzyme Inhibition Mechanisms and Molecular Targets (Focus on in vitro and theoretical studies)
The primary mechanism of action for 2-(2,6-Dimethylanilino)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.com These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. eprajournals.compatsnap.com
Investigation of Cyclooxygenase (COX) Enzyme Interactions
This compound is a non-selective inhibitor of both COX-1 and COX-2 isoforms. patsnap.com In vitro studies have demonstrated that it acts as a weak, competitive inhibitor of the oxygenation of arachidonic acid by COX-2. acs.orgnih.gov The inhibition kinetics suggest a rapid and reversible, single-step mechanism for this interaction. acs.org
Crystal structure analysis of human COX-2 in complex with this compound reveals that the inhibitor binds within the cyclooxygenase channel in an inverted orientation. The carboxylate group of the molecule forms crucial interactions with Tyr-385 and Ser-530 residues at the apex of the channel. osti.gov Molecular docking studies further support these findings, highlighting interactions with key amino acid residues within the active sites of COX enzymes. eprajournals.com One study identified a hydrogen bond between mefenamic acid and Tyr385 in the COX-2 active site. researchgate.net
Interestingly, the inhibitory profile of this compound can be substrate-selective. While it is a weak inhibitor of arachidonic acid oxygenation, it has been shown to be a potent, noncompetitive inhibitor of 2-arachidonoylglycerol (2-AG) oxygenation by COX-2. acs.orgnih.gov This suggests a more complex allosteric mechanism where the binding of the inhibitor to one subunit of the COX-2 homodimer affects the binding of 2-AG in the other subunit. acs.orgnih.gov
| Enzyme Target | Inhibition Mechanism | Key Interacting Residues (from theoretical studies) | Reference |
| COX-1 | Non-selective inhibition | Not specified in detail, but implied in general COX inhibition | patsnap.com |
| COX-2 | Weak, competitive (Arachidonic Acid); Potent, noncompetitive (2-AG) | Tyr-385, Ser-530 | acs.orgnih.govosti.gov |
Mechanism of Action against Other Defined Molecular Targets
Beyond its well-established role as a COX inhibitor, research suggests that this compound may interact with other molecular targets. Some studies indicate that it can modulate the activity of certain ion channels, such as GABA-A receptors and TRP channels, which are involved in pain signal transmission. patsnap.com Additionally, it has been reported to activate Slo2.1 (KNa) channels, a member of the fenamate class of activators. The N-phenylanthranilic acid moiety is considered the minimal pharmacophore for this activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Systems
The chemical structure of this compound has been the basis for numerous structure-activity relationship (SAR) studies aimed at understanding the key features required for its biological activity and for the design of novel derivatives with improved properties.
Rational Design of Bioactive Scaffolds based on Structural Insights
The anthranilic acid scaffold is a cornerstone for the design of new analgesic and anti-inflammatory agents. sciepub.com Modifications to this core structure have been explored to enhance efficacy and reduce side effects. For instance, the synthesis of N-arylhydrazone derivatives of mefenamic acid has been investigated, with some compounds showing more potent analgesic activity than the parent molecule in preclinical models. sciepub.com
Another strategy involves the bioisosteric replacement of the dimethyl-substituted phenyl ring with a carborane cage. This modification aims to increase the size and hydrophobicity of the molecule, potentially leading to improved COX-2 selectivity. nih.gov The development of amide prodrugs and the incorporation of heterocyclic moieties are other approaches being explored to improve the pharmacological profile of mefenamic acid. researchgate.netnih.gov
Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking, Molecular Dynamics)
Computational methods play a crucial role in understanding the interaction of this compound with its biological targets and in the rational design of new analogs.
Molecular Docking studies have been extensively used to predict the binding modes and affinities of this compound and its derivatives with COX enzymes. eprajournals.comimpactfactor.org These studies help in visualizing the interactions at the molecular level and provide a basis for designing new compounds with potentially higher potency. For example, docking studies of 4-nitrobenzoyl-mefenamic acid into COX-2 showed a lower (more favorable) MoldockScore compared to mefenamic acid, suggesting a more stable interaction. impactfactor.org
| Derivative | Predicted Binding Affinity (MoldockScore) | Reference |
| Mefenamic acid | -131.7728 ± 4.7304 | impactfactor.org |
| 4-Nitrobenzoyl-mefenamic acid | Lower than Mefenamic acid | impactfactor.org |
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations of the COX-2-mefenamic acid complex have been used to confirm the stability of the binding and to observe the persistence of ligand-protein interactions. researchgate.net These simulations offer a more realistic representation of the biological environment compared to static docking models.
Metabolic Pathways and Metabolite Identification (Excluding human clinical outcomes)
In vitro and preclinical in vivo studies have elucidated the primary metabolic pathways of this compound. The liver enzyme cytochrome P450 2C9 (CYP2C9) is the principal enzyme responsible for its metabolism. drugs.comdrugbank.comwikipedia.org
The major metabolic pathway involves the oxidation of the 3'-methyl group to form 3'-hydroxymethylmefenamic acid (Metabolite I). drugs.comdrugbank.comwikipedia.org This primary metabolite can be further oxidized to 3'-carboxymefenamic acid (Metabolite II). drugs.comdrugbank.comwikipedia.org Both the parent drug and its metabolites can undergo glucuronidation. drugs.comdrugbank.com
Reactive metabolites of this compound have also been identified. The formation of an acyl glucuronide (MFA-1-O-G) and an S-acyl-CoA thioester (MFA-CoA) can lead to the formation of mefenamyl-S-acyl-glutathione (MFA-SG) adducts. acs.orgnih.govresearchgate.net The formation of these reactive intermediates has been observed in incubations with rat and human hepatocytes. nih.govresearchgate.net While the acyl glucuronide is relatively stable, it has been shown to bind irreversibly to proteins in vitro. nih.gov
Enzymatic Biotransformation Pathways
The biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic enzymes. These pathways lead to the formation of several key metabolites through oxidative reactions and subsequent conjugation. scialert.net An alternative bioactivation pathway involving acyl-CoA synthetases also contributes to the formation of reactive intermediates. nih.govscispace.com
Phase I Metabolism: Oxidation
The initial phase of MFA metabolism is predominantly oxidative, mediated by the Cytochrome P450 (CYP) superfamily of enzymes. scialert.netdrugbank.com The primary reactions involve hydroxylation of the methyl groups and aromatic rings.
Hydroxylation: The most significant metabolic pathway is the benzylic hydroxylation of the 3'-methyl group, a reaction primarily catalyzed by the CYP2C9 enzyme, to form 3'-hydroxymethylmefenamic acid (3'-HMMFA). drugbank.comnih.gov Further oxidation of this metabolite leads to the formation of 3'-carboxymefenamic acid (3'-CMFA). scialert.netdrugbank.com
Aromatic Oxidation: In addition to methyl group oxidation, the aromatic rings of MFA can also be hydroxylated. Studies using human liver microsomes have identified 4'-hydroxy-MFA and 5-hydroxy-MFA as metabolites. nih.gov Further oxidation of these hydroxylated metabolites can produce reactive quinoneimine intermediates. The formation of these intermediates is catalyzed by CYP1A2, and to a lesser extent by CYP2C9 and CYP3A4. nih.gov
Phase II Metabolism: Conjugation
Following Phase I oxidation, MFA and its metabolites can undergo Phase II conjugation reactions, which facilitate their elimination.
Glucuronidation: A major biotransformation route for MFA is the conjugation of its carboxylic acid group with glucuronic acid. scialert.net This reaction is catalyzed by the uridine diphosphoglucuronosyl transferase (UGT) superfamily of enzymes, resulting in the formation of an acyl glucuronide, specifically MFA-1-β-O-acyl glucuronide (MFA-1-β-O-G). scialert.netresearchgate.net The oxidative metabolites, 3'-HMMFA and 3'-CMFA, can also undergo acyl glucuronidation. scialert.net
Glutathione Conjugation: Reactive intermediates formed during oxidative metabolism, such as quinoneimines, can be detoxified by conjugation with glutathione (GSH). nih.gov This process can be catalyzed by glutathione S-transferases (GSTs), with hGSTP1-1 showing the highest activity, followed by hGSTA2-2 and hGSTM1-1. nih.gov This leads to the formation of GSH adducts like 4'-OH-5'-glutathionyl-MFA. nih.gov
Alternative Bioactivation Pathway
Recent studies have elucidated an additional bioactivation pathway for MFA that does not rely on CYP-mediated oxidation. This pathway involves acyl-CoA synthetase enzymes.
Formation of Reactive Intermediates: In this pathway, MFA is bioactivated in rat hepatocytes to form reactive transacylating derivatives. nih.govscispace.com These include mefenamyl-adenylate (MFA-AMP) and MFA-S-acyl-CoA (MFA-CoA). nih.govscispace.com
Transacylation Reactions: Both MFA-AMP and MFA-CoA are chemically reactive and can transacylate nucleophiles like glutathione, leading to the formation of mefenamyl-S-acyl-glutathione (MFA-GSH). nih.govresearchgate.net In vitro experiments showed MFA-SCoA to be significantly more reactive towards GSH than MFA-1-β-O-G. researchgate.net The formation of MFA-GSH from MFA-AMP is notably enhanced in the presence of glutathione-S-transferase (GST). nih.govscispace.com
Table 1: Key Enzymes in the Biotransformation of this compound and Their Products This table is interactive. You can sort and filter the data by clicking on the column headers.
| Enzyme Class | Specific Enzyme(s) | Reaction Type | Substrate | Key Product(s) |
|---|---|---|---|---|
| Cytochrome P450 (Phase I) | CYP2C9 | Benzylic Hydroxylation | Mefenamic Acid | 3'-hydroxymethylmefenamic acid (3'-HMMFA) |
| Cytochrome P450 (Phase I) | Not specified | Oxidation | 3'-HMMFA | 3'-carboxymefenamic acid (3'-CMFA) |
| Cytochrome P450 (Phase I) | CYP1A2, CYP2C9, CYP3A4 | Aromatic Hydroxylation/Oxidation | Mefenamic Acid | 4'-hydroxy-MFA, 5-hydroxy-MFA, Quinoneimines |
| UGT (Phase II) | UGT Superfamily | Glucuronidation | Mefenamic Acid, 3'-HMMFA, 3'-CMFA | MFA-1-β-O-acyl glucuronide (MFA-1-β-O-G) |
| GST (Phase II) | hGSTP1-1, hGSTA2-2, hGSTM1-1 | Glutathione Conjugation | Quinoneimines, MFA-AMP | Glutathione Conjugates (e.g., 4'-OH-5'-glutathionyl-MFA) |
| Acyl-CoA Synthetase | Not specified | Acyl-adenylate/thioester formation | Mefenamic Acid | Mefenamyl-adenylate (MFA-AMP), MFA-S-acyl-CoA (MFA-SCoA) |
Characterization of Metabolites via Mass Spectrometry and NMR
The identification and structural elucidation of the various metabolites of this compound are heavily reliant on advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide the high sensitivity and structural detail required to characterize molecules present in complex biological matrices. osti.gov
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling. osti.gov It allows for the separation, detection, and identification of metabolites from in vitro incubations (e.g., with hepatocytes or liver microsomes) and in vivo samples (e.g., bile). nih.govresearchgate.net
Detection and Identification: LC-MS/MS analysis has been successfully used to detect a range of MFA metabolites. For instance, MFA-1-β-O-acyl glucuronide (MFA-1-β-O-G), MFA-S-acyl-CoA (MFA-SCoA), and the glutathione conjugate MFA-SG were all identified in incubations of MFA with rat hepatocytes. researchgate.net The acyl-adenylate linked metabolite, MFA-AMP, was also detected in rat hepatocytes using LC-MS/MS. nih.govscispace.com
Structural Elucidation: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. By selecting a specific metabolite ion (precursor ion) and inducing fragmentation, a characteristic fragmentation pattern (product ions) is generated. This "fingerprint" provides structural information that helps to definitively identify the metabolite. osti.gov High-resolution mass spectrometry provides highly accurate mass measurements, which drastically narrows down the possible elemental compositions of a detected metabolite, further aiding in its identification. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides excellent sensitivity and mass information, NMR spectroscopy offers unparalleled detail regarding the precise three-dimensional structure of molecules. nih.gov It is often used to definitively characterize metabolites, especially when novel structures are proposed or when authentic standards are unavailable. nih.gov
Definitive Structural Analysis: The characterization of the mefenamyl-adenylate (MFA-AMP) metabolite was confirmed using NMR. scispace.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on the chemical environment of each atom (chemical shifts), the connectivity between atoms through covalent bonds, and their spatial proximity. This level of detail is essential for unambiguously determining the structure of a metabolite. nih.gov For example, proton (¹H) NMR can identify characteristic signals, such as those from aromatic protons or methyl groups, and their splitting patterns can reveal adjacent protons, which is key to piecing together the molecular structure. nih.gov
Table 2: Analytical Characterization of Key this compound Metabolites This table is interactive. You can sort and filter the data by clicking on the column headers.
| Metabolite | Full Name | Analytical Technique(s) Used |
|---|---|---|
| 3'-HMMFA | 3'-hydroxymethylmefenamic acid | LC-MS/MS |
| 3'-CMFA | 3'-carboxymefenamic acid | LC-MS/MS |
| 4'-hydroxy-MFA | 4'-hydroxymefenamic acid | LC-MS/MS |
| 5'-hydroxy-MFA | 5'-hydroxymefenamic acid | LC-MS/MS |
| MFA-1-β-O-G | Mefenamic acid-1-β-O-acyl glucuronide | LC-MS/MS |
| MFA-SCoA | Mefenamic acid-S-acyl-CoA | LC-MS/MS |
| MFA-SG | Mefenamyl-S-acyl-glutathione | LC-MS/MS |
| MFA-AMP | Mefenamyl-adenylate | LC-MS/MS, NMR |
| 4'-OH-5'-GSH-MFA | 4'-hydroxy-5'-glutathionyl-mefenamic acid | LC-MS/MS |
Compound Name Reference Table
| Abbreviation / Common Name | Full Chemical Name |
| MFA | This compound (Mefenamic Acid) |
| 3'-HMMFA | 3'-hydroxymethylmefenamic acid |
| 3'-CMFA | 3'-carboxymefenamic acid |
| 4'-hydroxy-MFA | 4'-hydroxy-2-(2,6-Dimethylanilino)benzoic acid |
| 5-hydroxy-MFA | 5-hydroxy-2-(2,6-Dimethylanilino)benzoic acid |
| MFA-1-β-O-G | Mefenamic acid-1-β-O-acyl glucuronide |
| MFA-SCoA | Mefenamic acid-S-acyl-Coenzyme A |
| MFA-SG | Mefenamyl-S-acyl-glutathione |
| MFA-AMP | Mefenamyl-adenylate |
| 4'-OH-5'-GSH-MFA | 4'-hydroxy-5'-glutathionyl-mefenamic acid |
| GSH | Glutathione |
| THF | Tetrahydrofuran (B95107) |
Applications As Chemical Intermediates in Advanced Organic Synthesis
Precursors for Substituted Phenylacetic Acid Derivatives
2-(2,6-Dimethylanilino)benzoic acid is a key starting material in the synthesis of a variety of substituted phenylacetic acid derivatives. These derivatives are of significant interest due to their prevalence in biologically active molecules. The conversion of the parent benzoic acid to a phenylacetic acid framework can be achieved through several synthetic strategies.
One common approach involves the conversion of the carboxylic acid to a benzyl (B1604629) halide, which can then be cyanated and subsequently hydrolyzed to afford the desired phenylacetic acid. Alternatively, multi-step sequences involving rearrangements or coupling reactions can be employed.
A notable example is the synthesis of compounds such as 5-methyl-2-(2′,6′-dimethylanilino)phenylacetic acid. google.com The synthesis of such molecules highlights the utility of the this compound scaffold in creating structurally complex phenylacetic acids that are not readily accessible through other means. The general synthetic approach often involves the protection of the carboxylic acid group, followed by functionalization of the aromatic ring or the benzylic position, and subsequent deprotection.
The palladium-catalyzed Suzuki coupling reaction is another powerful tool for the synthesis of substituted phenylacetic acid building blocks. inventivapharma.com While direct application to this compound is not explicitly detailed in readily available literature, the general strategy of coupling aryl halides with boronic acids or their esters is a widely adopted method for creating carbon-carbon bonds in the synthesis of complex phenylacetic acids. inventivapharma.com The synthesis often involves multiple steps, including the preparation of the necessary boronic acid derivatives from corresponding anilines. inventivapharma.com
Table 1: Examples of Substituted Phenylacetic Acid Derivatives
| Derivative Name | Potential Application Area | Reference |
| 5-methyl-2-(2′,6′-dichloroanilino)phenylacetic acid | Pharmaceuticals | google.com |
| 5-methyl-2-(2′-chloro-6′-fluoroanilino)phenylacetic acid | Pharmaceuticals | google.com |
| 5-methyl-2-(2′,6′-dichloro-4′-methylanilino)phenylacetic acid | Pharmaceuticals | google.com |
This table is for illustrative purposes and lists derivatives structurally related to the core subject, highlighting the types of substitutions that are synthetically targeted.
Building Blocks for Complex Pharmaceutical Scaffolds (Excluding drug efficacy/safety)
The N-aryl anthranilic acid motif, of which this compound is a prime example, is a recognized pharmacophore in medicinal chemistry. ijpsjournal.com This structural unit is a cornerstone in the rational design of therapeutic agents for a wide range of diseases. ijpsjournal.com The synthesis of N-aryl anthranilic acid derivatives is often achieved through methods like the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. ijpsonline.comresearchgate.net
The inherent structure of this compound, with its amino and carboxylic acid functional groups, allows for its elaboration into more complex heterocyclic systems. These heterocycles often form the core of various pharmaceutical scaffolds. For instance, the carboxylic acid can be converted to an ester and then a hydrazide, which can then be condensed with aldehydes or ketones to form N-arylhydrazone derivatives. researchgate.net
Furthermore, the amino group can participate in cyclization reactions to form benzimidazole (B57391) derivatives, which are known to be important in various agrochemicals and pharmaceuticals. researchgate.net The synthesis of such complex scaffolds often requires multi-step reaction sequences where the this compound core provides the foundational structure.
Intermediates in the Synthesis of Agrochemicals
While direct evidence for the widespread use of this compound in the synthesis of commercial agrochemicals is not extensively documented in public literature, its structural motifs are present in several classes of active compounds. Aniline derivatives, in general, are crucial intermediates for a variety of fungicides and herbicides. google.comnih.gov
For example, pyrimidine (B1678525) derivatives, which can be synthesized from aniline precursors, are a prominent class of agricultural fungicides. nih.gov The synthesis of these compounds often involves the reaction of a substituted aniline with a pyrimidine core. The 2,6-dimethylaniline (B139824) moiety, in particular, is a feature in some pesticide molecules.
Synthetic Utility in Materials Science Research
The application of this compound and its derivatives in materials science is an emerging area of research, primarily focused on the development of novel polymers and coordination materials.
Polymer Synthesis:
N-phenylanthranilic acid and its derivatives can undergo oxidative polymerization to form electroactive polymers. scirp.orgresearchgate.netscirp.org These polymers, which possess a conjugated backbone, are of interest for their potential applications in electronic devices. The polymerization of N-phenylanthranilic acid can be carried out in a heterophase system, and the resulting polymer's structure and properties are influenced by the reaction conditions. scirp.orgresearchgate.netscirp.org The growth of the polymer chain typically occurs via C-C bond formation at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. scirp.orgresearchgate.netscirp.org The incorporation of the carboxylic acid group can enhance the solubility of the resulting polymer in aqueous alkaline solutions. scirp.org
Furthermore, the difunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a potential monomer for the synthesis of polyamides. savemyexams.com Polyamides are a major class of engineering plastics with a wide range of applications. rsc.org The synthesis can be achieved through polycondensation reactions, either with itself or with other co-monomers. biorxiv.orgsavemyexams.com
Metal-Organic Frameworks (MOFs):
The carboxylic acid functionality of this compound makes it a suitable candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The properties of the resulting MOF are dictated by the geometry of the organic linker and the coordination preference of the metal ion. rsc.org While specific MOFs constructed from this compound are not widely reported, the use of N-aryl anthranilic acids as ligands is a known strategy in the design of functional MOFs. nih.govuniversityofgalway.ienih.gov The steric bulk of the 2,6-dimethylphenyl group could influence the topology and porosity of the resulting framework, potentially leading to materials with unique properties.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Transformations
While primarily known for its biological activity, the structural motifs within 2-(2,6-dimethylanilino)benzoic acid present opportunities for its use in catalysis. Future research is anticipated to explore its role and that of its derivatives as ligands in organocatalytic reactions. guidechem.com The synthesis of carborane analogues of mefenamic acid has already demonstrated the potential for creating derivatives with tailored properties. acs.orgnih.gov This involved a three-step synthesis including halogenation, a Palladium-catalyzed Buchwald–Hartwig-type B–N coupling, and subsequent hydrolysis. acs.orgnih.gov Such synthetic strategies open avenues for creating a library of derivatives that can be screened for novel catalytic activities. The development of new synthetic methods, including one-pot syntheses and the use of various catalysts, will be crucial in this exploration. researchgate.netdntb.gov.ua
Development of Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the solid-state properties and solution-state behavior of this compound is crucial for its application. Advanced spectroscopic and imaging techniques are at the forefront of this endeavor. The discovery of new polymorphic forms of the compound has been facilitated by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, and Raman spectroscopy. nih.gov
Future research will likely involve the increased application of techniques like:
High-Resolution Magic-Angle Spinning (HRMAS) NMR Spectroscopy: To investigate intermolecular interactions in supersaturated solutions at an atomic level. nih.gov
Hyperspectral Imaging: To provide detailed spatial and spectral information, which can be invaluable for studying the distribution and interaction of the compound in various matrices. uts.edu.au
Advanced Mass Spectrometry Techniques: To enable sensitive and precise quantification and characterization of the compound and its metabolites in biological samples. researchgate.net
These techniques, combined with established methods like DSC for thermal analysis, will provide a more complete picture of the compound's physicochemical properties. nih.govrsc.org
Integration of Machine Learning in Computational Chemistry for DMPA Research
The application of machine learning (ML) in computational chemistry is a rapidly growing field with significant potential for accelerating research on this compound. arxiv.orgresearchgate.net ML models can be trained on existing data to predict a wide range of properties, from biological activity to physicochemical characteristics. arxiv.org
Key areas where machine learning is expected to make an impact include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Deep neural networks (DNNs) have shown promise in outperforming traditional ML algorithms in predicting biological activity. arxiv.org This can guide the synthesis of new derivatives with enhanced therapeutic effects.
Virtual Screening: ML models can be used to screen large compound libraries to identify new derivatives with desired properties, saving significant time and resources. arxiv.org
Predicting Physicochemical Properties: ML can be used to predict properties like solubility and polymorphism, which are critical for drug development and material design. nuph.edu.ua
The integration of open-source ML tools and the availability of large datasets will be crucial for the successful application of these computational approaches. researchgate.net
Design of Functional Materials with Specific Optical or Electronic Properties
The unique molecular structure of this compound and its derivatives makes them interesting candidates for the development of functional materials. Research is emerging on the creation of hybrid nanomaterials with enhanced magnetic properties by incorporating derivatives of N-phenylanthranilic acid with magnetic nanoparticles. mdpi.com These materials have shown significantly increased saturation magnetization. mdpi.com
Future research could focus on:
Developing Novel Nanocomposites: Exploring the synthesis of new nanocomposites with tailored magnetic, optical, or electronic properties for applications in areas like data storage, sensors, and catalysis. mdpi.com
Controlling Crystal Structure: Investigating how modifications to the molecular structure and crystallization conditions can influence the packing and intermolecular interactions, leading to materials with specific properties. rsc.orgresearchgate.net Hirshfeld analysis has been used to understand the intermolecular interactions that contribute to the stability of different crystal forms. nih.govrsc.org
Expanding the Mechanistic Understanding of Biological Interactions at the Molecular Level
While the primary mechanism of action of this compound as a non-steroidal anti-inflammatory drug (NSAID) is the inhibition of cyclooxygenase (COX) enzymes, a more detailed understanding of its biological interactions at the molecular level is still needed. scielo.brdrugbank.com
Future research will likely focus on:
Interaction with Cell Membranes: Studies have shown that mefenamic acid interacts with and perturbs lipid bilayers, which can influence its biological effects. scielo.brscielo.br Techniques like Fourier-transform infrared spectroscopy (FT-IR) and fluorescence resonance energy transfer (FRET) can provide insights into these interactions. scielo.br
Molecular Docking and Simulation: Computational methods like molecular docking are being used to predict the binding interactions of derivatives with their biological targets, such as the COX enzymes. nih.govimpactfactor.org This can aid in the design of more selective and potent inhibitors.
Identifying New Biological Targets: Serendipitous discoveries have identified novel biological targets for anthranilic acid derivatives, such as the far upstream binding protein 1 (FUBP1). nih.gov Further screening and mechanistic studies could uncover additional therapeutic applications.
By combining experimental and computational approaches, researchers aim to build a comprehensive understanding of how this compound and its derivatives interact with biological systems, paving the way for the development of improved therapeutic agents.
Q & A
Q. How can contradictory data on substituent effects in ionization studies be resolved?
- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent polarity, ionic strength). For 2,6-disubstituted benzoic acids, discrepancies between calculated and experimental pKa arise from solvation effects. Apply Density Functional Theory (DFT) with implicit solvent models (e.g., SMD) to reconcile data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
